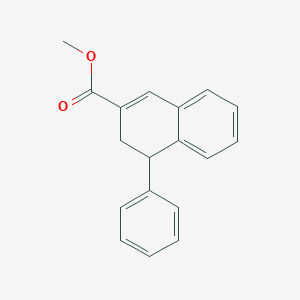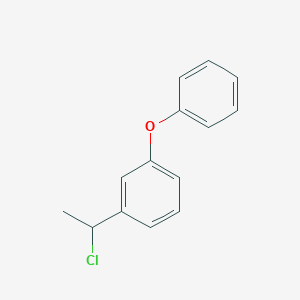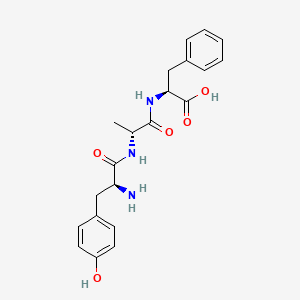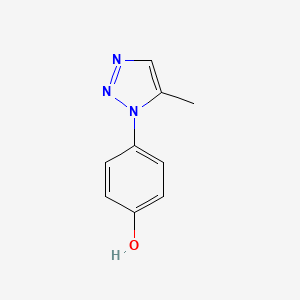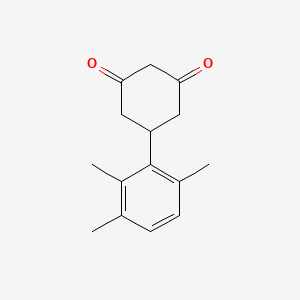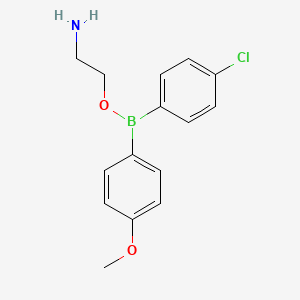
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate typically involves the reaction of 4-chlorophenylboronic acid with 4-methoxyphenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and substituted organoboron compounds .
Applications De Recherche Scientifique
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate involves its ability to participate in transmetalation reactions. In the Suzuki–Miyaura coupling, the compound transfers its boron-bound organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial for the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler organoboron compound used in similar coupling reactions.
4-Methoxyphenylboronic acid: Shares the methoxy group, making it structurally similar.
4-Chlorophenylboronic acid: Contains the chlorophenyl group, similar to the compound .
Uniqueness
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which provide distinct reactivity and potential for diverse applications. Its aminoethyl group also allows for further functionalization and complex formation .
Propriétés
Numéro CAS |
85724-98-7 |
|---|---|
Formule moléculaire |
C15H17BClNO2 |
Poids moléculaire |
289.6 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)-(4-methoxyphenyl)boranyl]oxyethanamine |
InChI |
InChI=1S/C15H17BClNO2/c1-19-15-8-4-13(5-9-15)16(20-11-10-18)12-2-6-14(17)7-3-12/h2-9H,10-11,18H2,1H3 |
Clé InChI |
CKRKZDIGPYFNGD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)Cl)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


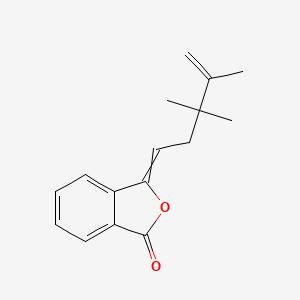
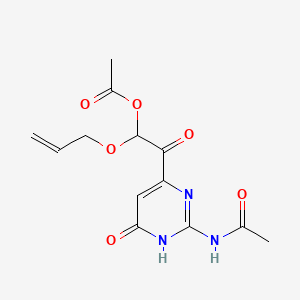
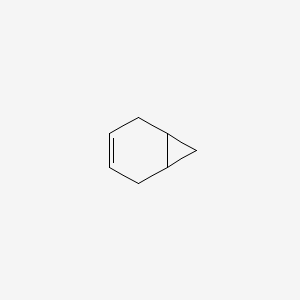

![N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14412383.png)
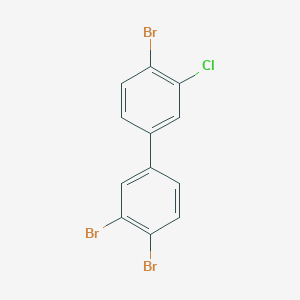
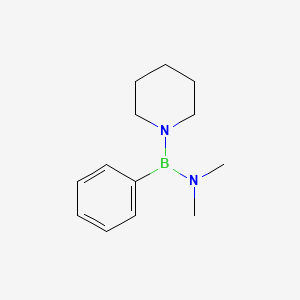
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
